Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate
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Overview
Description
ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the 1,5-dimethyl and 2-phenyl groups. These reactions often involve the use of Grignard reagents or organolithium compounds.
Formation of the Butenoate Moiety: The final step involves the formation of the butenoate moiety through a condensation reaction between the substituted indole and ethyl acrylate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE: Unique due to its specific substitution pattern on the indole core.
1,5-Dimethyl-2-phenylindole: Lacks the butenoate moiety, resulting in different chemical and biological properties.
Ethyl 3-(indol-6-ylamino)-2-butenoate: Similar structure but with different substitution on the indole core.
Uniqueness
ETHYL (E)-3-[(1,5-DIMETHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (E)-3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-14-21-18(11-15(19)2)13-20(24(21)4)17-9-7-6-8-10-17/h6-14,23H,5H2,1-4H3/b16-12+ |
InChI Key |
ORIIPJPFHWPBTN-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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